4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one

Description

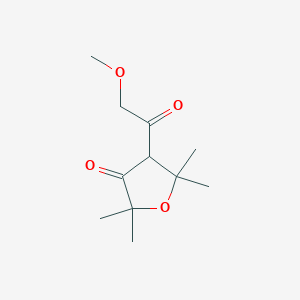

4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one (CAS: 1556621-28-3) is a cyclic ketone derivative with the molecular formula C₁₁H₁₈O₄ and a molecular weight of 214.26 g/mol . Its structure features a tetramethyl-substituted oxolane (tetrahydrofuran) ring with a methoxyacetyl group at the 4-position and a ketone at the 3-position. Limited data on its physical properties (e.g., boiling point, solubility) or specific biological activity are available in the provided evidence, highlighting a need for further characterization.

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

4-(2-methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one |

InChI |

InChI=1S/C11H18O4/c1-10(2)8(7(12)6-14-5)9(13)11(3,4)15-10/h8H,6H2,1-5H3 |

InChI Key |

JPYAWQHWUCTBOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(C(=O)C(O1)(C)C)C(=O)COC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one typically involves the reaction of methoxyacetyl chloride with a suitable precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The methoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one, emphasizing differences in substituents, molecular weight, and properties:

Key Differences and Implications

Sulfonyl chloride derivatives (e.g., ) exhibit high reactivity toward nucleophiles, making them useful in cross-coupling reactions, whereas the ketone in the target compound may undergo nucleophilic additions or reductions.

The amine derivative () may interact with biological targets due to its basic NH₂ group, contrasting with the neutral ketone functionality of the target compound.

Synthetic Utility :

- Brominated dihydrofurans (e.g., ) serve as halogenated intermediates in cross-coupling reactions, whereas ester derivatives () are precursors for hydrolysis or transesterification.

- The target compound’s methoxyacetyl group could act as a protecting group or participate in acyl transfer reactions.

Research Findings and Gaps

- Crystallographic Data : The dibromo-tetraphenyl-dihydrofuran () has well-defined crystallographic parameters, enabling precise structural analysis. Similar data for the target compound are lacking.

- Thermal and Chemical Stability : Imidazoline derivatives () exhibit unexpected thermal stability, but stability studies on the target compound are absent.

- Applications : Sulfonyl chlorides () are used in sulfonamide synthesis, while the amine derivative () may have applications in coordination chemistry. The target compound’s utility remains speculative without further studies.

Biological Activity

4-(2-Methoxyacetyl)-2,2,5,5-tetramethyloxolan-3-one is a synthetic compound that has garnered interest in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of tetramethyl oxolanes and is characterized by the following structural formula:

This structure influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : The compound might interact with receptors that regulate physiological processes.

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.

- Anticancer Properties : Investigations into its antiproliferative effects on cancer cell lines have shown promise, indicating a potential role in cancer therapy.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below is a summary of key findings:

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | In vitro assays on bacterial strains | Demonstrated antibacterial effects against E. coli and S. aureus with MIC values of 50 µg/mL and 75 µg/mL respectively. |

| Study 2 | Cytotoxicity assays on cancer cell lines (HeLa and A549) | Showed IC50 values of 200 µg/mL for HeLa cells and 180 µg/mL for A549 cells, indicating significant antiproliferative activity. |

| Study 3 | Pharmacokinetic analysis in animal models | Suggested favorable absorption and distribution characteristics, supporting further development as a therapeutic agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.